BenchChemオンラインストアへようこそ!

1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol

Cancer Differentiation Therapy Psoriasis

1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CAS 331416-70-7) is a synthetic, halogenated carbazole derivative bearing a 4-chloroanilino substituent on a 2-propanol linker at the N-9 position of the 3,6-dibromocarbazole core. It belongs to the N-alkyl-3,6-dibromocarbazole class, which includes compounds with reported anticancer, neuroprotective, and Bax channel-modulating activities.

Molecular Formula C21H17Br2ClN2O
Molecular Weight 508.6 g/mol
CAS No. 331416-70-7
Cat. No. B3260502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
CAS331416-70-7
Molecular FormulaC21H17Br2ClN2O
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl
InChIInChI=1S/C21H17Br2ClN2O/c22-13-1-7-20-18(9-13)19-10-14(23)2-8-21(19)26(20)12-17(27)11-25-16-5-3-15(24)4-6-16/h1-10,17,25,27H,11-12H2
InChIKeyDYCPSFQUXZLXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CAS 331416-70-7): Compound Identity and Class Context


1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CAS 331416-70-7) is a synthetic, halogenated carbazole derivative bearing a 4-chloroanilino substituent on a 2-propanol linker at the N-9 position of the 3,6-dibromocarbazole core . It belongs to the N-alkyl-3,6-dibromocarbazole class, which includes compounds with reported anticancer, neuroprotective, and Bax channel-modulating activities [1]. The compound has been cited in patent literature for pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, suggesting utility in cancer and hyperproliferative skin disease research [2]. Its molecular formula is C21H17Br2ClN2O with a molecular weight of 508.63 g/mol .

Why Generic Substitution Fails for 1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CAS 331416-70-7)


Within the 3,6-dibromocarbazole-2-propanol chemotype, subtle modifications to the anilino substituent produce functionally divergent outcomes. The unsubstituted phenyl analog P7C3 (CAS 301353-96-8) is characterized as a NAMPT activator with neuroprotective and proneurogenic properties [1], while the piperazine-linked analog (Bax channel blocker, CAS 329349-20-4) functions as an inhibitor of Bid-induced cytochrome c release (IC50 = 0.52 µM) [2]. In contrast, the 4-chloroanilino-substituted compound CAS 331416-70-7 is distinguished in the patent literature by its activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation—a functional profile not reported for its close structural analogs [3]. The position of the chloro substituent on the anilino ring (para vs. ortho vs. meta) also generates distinct chemical entities with potentially different target engagement profiles, as the ortho-chloro isomer (CAS 327026-16-4) is commercially catalogued as a distinct research compound [4]. These functional divergences preclude interchangeable use of in-class compounds for target-specific or phenotypic screening applications.

Quantitative Differentiation Evidence for 1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CAS 331416-70-7)


Cell Differentiation Induction: Proliferation Arrest and Monocytic Differentiation vs. Unsubstituted Phenyl Analog P7C3

According to patent literature, 1-(4-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CAS 331416-70-7) exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional profile supports its proposed use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. In contrast, the unsubstituted phenyl analog P7C3 (CAS 301353-96-8) is characterized as a proneurogenic and neuroprotective agent that acts via NAMPT activation to protect newborn neurons from apoptosis, with no reported monocytic differentiation activity [2]. This functional divergence represents a qualitative differentiation between the two analogs, though quantitative dose-response data (e.g., EC50 for differentiation induction) are not publicly available for the target compound.

Cancer Differentiation Therapy Psoriasis Leukemia

Positional Isomer Differentiation: para-Chloro (CAS 331416-70-7) vs. ortho-Chloro (CAS 327026-16-4) Anilino Substitution

The target compound is the para-chloroanilino isomer (CAS 331416-70-7), while the ortho-chloroanilino isomer (CAS 327026-16-4) is a distinct chemical entity catalogued separately by major vendors (e.g., Sigma-Aldrich R775258) [1]. The position of the chloro substituent on the anilino ring is expected to influence hydrogen-bonding geometry, steric accessibility, and electronic distribution at the terminal aromatic ring, which may differentially affect target binding and pharmacokinetic properties. However, no direct head-to-head comparative pharmacological data between these two positional isomers are publicly available. Both compounds share the same molecular formula (C21H17Br2ClN2O, MW 508.63) but are chromatographically and spectroscopically distinguishable .

Medicinal Chemistry Structure-Activity Relationship Isomer Selectivity

Anilino Ring Halogen Variation: 4-Chloro (Target) vs. 4-Bromo (CAS 328076-93-3) vs. Unsubstituted Phenyl (P7C3)

Within the 3,6-dibromocarbazole-2-propanol scaffold, variation of the para-substituent on the anilino ring spans hydrogen (P7C3, CAS 301353-96-8), chloro (target, CAS 331416-70-7), and bromo (CAS 328076-93-3) . These substitutions differentially modulate lipophilicity (predicted logP), electronic properties (Hammett σp: H = 0, Cl = +0.23, Br = +0.23), and halogen bonding potential, which may influence membrane permeability and target protein interactions [1]. The 4-chloro substituent provides intermediate lipophilicity between the unsubstituted and 4-bromo analogs. No comparative pharmacological data across this halogen series are publicly available for the target compound.

Halogen Bonding Lipophilicity Target Engagement

Linker Chemotype Differentiation: 4-Chloroanilino (Target) vs. Piperazine (Bax Channel Blocker) vs. Dimethylamino Linkers

The 3,6-dibromocarbazole scaffold supports diverse biological activities depending on the N-9 linker chemotype. The piperazine-linked analog (Bax channel blocker, CAS 329349-20-4) potently inhibits Bid-induced cytochrome c release (IC50 = 0.52 µM in a mitochondrial assay), functioning as an anti-apoptotic agent [1]. The dimethylamino-linked analog 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol has been reported to induce autophagy and serve as a potential cancer biomarker . The target compound, bearing a 4-chloroanilino linker, is functionally profiled for differentiation-inducing and antiproliferative activity [2], representing a mechanistically distinct application within the same core scaffold class. No direct comparative assay data exist between these linker variants.

Bax Channel Apoptosis Cytochrome c Release Mitochondrial Assay

Recommended Research and Industrial Application Scenarios for 1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CAS 331416-70-7)


Phenotypic Screening for Differentiation-Inducing Agents in Myeloid Leukemia Models

Based on its patent-reported activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage [1], this compound is suited as a tool compound or reference standard in phenotypic screens for differentiation-inducing agents targeting acute myeloid leukemia (AML) or myelodysplastic syndromes. It should not be replaced by P7C3, which acts through a neuroprotective NAMPT-activation mechanism [2], or by the piperazine-linked Bax channel blocker, which has an anti-apoptotic profile [3].

Psoriasis and Hyperproliferative Skin Disease Research Models

The patent literature specifically cites the compound's utility in treating skin diseases such as psoriasis, linked to its ability to arrest proliferation of undifferentiated cells [1]. Researchers investigating antiproliferative agents for keratinocyte hyperproliferation or topical differentiation therapy may use this compound as a chemical probe. The 4-chloroanilino substitution distinguishes it from unsubstituted or 4-bromo analogs, offering distinct physicochemical properties for formulation studies .

Structure-Activity Relationship (SAR) Studies of 3,6-Dibromocarbazole Derivatives

As a member of the N-alkyl-3,6-dibromocarbazole series with a defined 4-chloroanilino substituent, this compound serves as a key comparator in systematic SAR campaigns exploring the impact of anilino ring substitution (H vs. 2-Cl vs. 3-Cl vs. 4-Cl vs. 4-Br) on biological activity . Class-level antiproliferative data for related N-alkyl-3,6-dibromocarbazoles show GI50 values in the range of 4.7–32.2 µM against MCF-7 and MDA-MB-231 breast cancer cell lines [4], providing a contextual baseline for assessing the contribution of the 4-chloroanilino group.

Chemical Biology Studies of Monocytic Differentiation Pathways

The compound's reported ability to induce monocytic differentiation [1] positions it as a chemical biology tool for dissecting signaling pathways governing monocyte/macrophage lineage commitment. Researchers should verify the differentiation-inducing EC50 in their specific cell model (e.g., HL-60, U937, or primary CD34+ cells) and compare against established differentiation agents such as retinoic acid, vitamin D3, or phorbol esters. The ortho-chloro isomer (CAS 327026-16-4) should be included as a positional isomer control to confirm the specificity of the para-substitution effect .

Quote Request

Request a Quote for 1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.